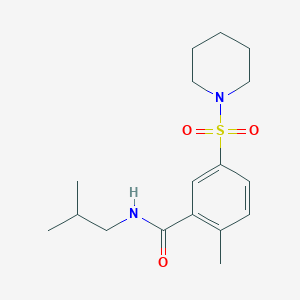![molecular formula C21H27NO2S2 B5406064 5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5406064.png)
5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, also known as TDZ, is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields. TDZ belongs to the thiazolidinone family of compounds and has been found to exhibit a variety of biochemical and physiological effects. In
作用機序
The mechanism of action of 5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one is not fully understood, but it is believed to involve the inhibition of cytokinin oxidase, an enzyme that degrades cytokinins, which are plant hormones that regulate cell division and differentiation. This compound has also been found to activate the expression of genes involved in plant growth and development.
Biochemical and Physiological Effects
This compound has been found to exhibit a variety of biochemical and physiological effects, including the promotion of cell division and differentiation, the inhibition of apoptosis, and the induction of autophagy. This compound has also been found to exhibit antioxidant and anti-inflammatory effects, which may contribute to its potential therapeutic effects.
実験室実験の利点と制限
5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has several advantages for use in lab experiments, including its stability, solubility, and ease of synthesis. However, this compound also has several limitations, including its toxicity and the need for further studies to fully understand its mechanism of action and potential side effects.
将来の方向性
There are several future directions for the study of 5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one, including its potential use in the treatment of cancer and other diseases, its effects on plant growth and development, and its mechanism of action. Further studies are needed to fully understand the potential therapeutic effects of this compound and to identify any potential side effects. Additionally, modifications to the synthesis method may be explored to improve the yield and purity of the compound.
合成法
5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one can be synthesized using a variety of methods, including the condensation of 2-ethylhexanethiol with 4-(allyloxy)benzaldehyde, followed by the reaction of the resulting thioether with 2-aminothiophenol. Another method involves the reaction of 4-(allyloxy)benzaldehyde with 2-ethylhexanethiol, followed by the reaction of the resulting thioether with 2-mercapto-3-methyl-1,3-thiazoline-4-one. The synthesis of this compound has been extensively studied, and several modifications have been proposed to improve the yield and purity of the compound.
科学的研究の応用
5-[4-(allyloxy)benzylidene]-3-(2-ethylhexyl)-2-thioxo-1,3-thiazolidin-4-one has been found to exhibit a variety of biological activities, including anti-inflammatory, antioxidant, and antitumor effects. It has been studied for its potential use in the treatment of cancer, diabetes, and other diseases. This compound has also been used as a plant growth regulator, and its effects on plant growth and development have been extensively studied.
特性
IUPAC Name |
(5Z)-3-(2-ethylhexyl)-5-[(4-prop-2-enoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H27NO2S2/c1-4-7-8-16(6-3)15-22-20(23)19(26-21(22)25)14-17-9-11-18(12-10-17)24-13-5-2/h5,9-12,14,16H,2,4,6-8,13,15H2,1,3H3/b19-14- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJCJVNZYYUOUGC-RGEXLXHISA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC(CC)CN1C(=O)C(=CC2=CC=C(C=C2)OCC=C)SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC(CC)CN1C(=O)/C(=C/C2=CC=C(C=C2)OCC=C)/SC1=S |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H27NO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
389.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(1,3-benzothiazol-2-ylmethyl)-3-methyl-1-oxa-3,7-diazaspiro[4.5]decan-2-one](/img/structure/B5405985.png)
![5-methyl-N-[4-(4-morpholinyl)phenyl][1,2,4]triazolo[1,5-a]pyrimidin-7-amine](/img/structure/B5405987.png)
![7-methyl-2-{5-[(4-methylpiperidin-1-yl)methyl]-2-furoyl}-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B5405994.png)
![7-(4-chlorophenyl)-2-(4-pyridinyl)[1,2,4]triazolo[1,5-a]pyrimidine](/img/structure/B5406002.png)
![N-[2-(3-methylphenoxy)ethyl]cyclopentanecarboxamide](/img/structure/B5406016.png)
![2-chloro-N-[2-(6,7,8,9-tetrahydro-5H-pyrimido[4,5-d]azepin-4-ylamino)ethyl]benzamide dihydrochloride](/img/structure/B5406026.png)
![{[1-({5-methyl-2-[4-(methylthio)phenyl]-1,3-oxazol-4-yl}methyl)-3-piperidinyl]methyl}amine dihydrochloride](/img/structure/B5406034.png)

![2-{[3-(methoxymethyl)-1-pyrrolidinyl]methyl}-4,5,6,7-tetrahydropyrazolo[1,5-a]pyrazine dihydrochloride](/img/structure/B5406052.png)
![2-amino-4-[2-(2-hydroxyethoxy)phenyl]-6-(2-thienyl)nicotinonitrile](/img/structure/B5406054.png)
![{2-oxo-2-[rel-(2R,3R,6R)-3-phenyl-1,5-diazatricyclo[5.2.2.0~2,6~]undec-5-yl]ethyl}amine dihydrochloride](/img/structure/B5406071.png)
![2-{5-[2-(2-chlorophenyl)vinyl]-1,2,4-oxadiazol-3-yl}pyridine](/img/structure/B5406077.png)
![1-[2-(diethylamino)ethyl]-4-(4-fluorobenzoyl)-3-hydroxy-5-(3-nitrophenyl)-1,5-dihydro-2H-pyrrol-2-one](/img/structure/B5406079.png)
![3-ethyl-2-[2-(2-hydroxyphenyl)vinyl]-1,3-benzothiazol-3-ium iodide](/img/structure/B5406098.png)
